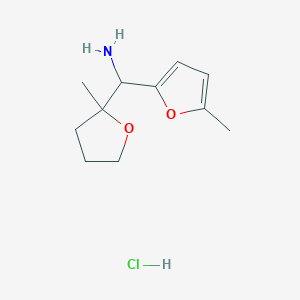
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride is a chemical compound with the CAS number 2361637-89-8 It is a derivative of furan and oxolane, which are heterocyclic organic compounds
準備方法
The synthesis of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves several steps. Typically, the synthetic route includes the formation of the furan and oxolane rings, followed by their functionalization and subsequent coupling to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
科学的研究の応用
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-methylfuran-2-yl)(2-methyltetrahydrofuran-2-yl)methanamine: This compound has a similar structure but differs in the saturation of the oxolane ring.
(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine: This is the base form of the hydrochloride salt and has different solubility and reactivity properties.
生物活性
The compound (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride , with CAS number 2361637-89-8 , is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 195.26 g/mol |
| Solubility | Highly soluble |
| Density | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its structural characteristics, which facilitate interactions with various biological targets. The presence of the furan and oxolane rings contributes to its ability to modulate biological pathways, potentially affecting neurotransmitter systems and metabolic processes.
Pharmacological Studies
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence the levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent.
Study 1: Neuropharmacological Effects
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing effective antibacterial activity at concentrations lower than those of standard antibiotics.
特性
IUPAC Name |
(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINKXFJZKENRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














